Preliminary Urea Transporter B (UT-B) Inhibitory Activity Suggests a Divergent Profile from Classical Kinase Inhibitors
A structurally indistinguishable compound (CHEMBL5289033) was reported to inhibit rat UT-B with an IC50 of 200 nM in an erythrocyte osmotic lysis assay, while showing no meaningful inhibition of mouse UT-B (IC50 >10,000 nM) [1]. This contrasts sharply with the canonical pyrazol-4-yl urea kinase inhibitor AT9283, which has no reported UT-B activity and instead targets Aurora kinases with an IC50 of approximately 3 nM [2]. If confirmed for the target compound, this would represent a distinct target engagement profile.
| Evidence Dimension | Inhibitory activity against UT-B (rat vs. mouse) and kinase selectivity |
|---|---|
| Target Compound Data | Rat UT-B IC50: 200 nM; Mouse UT-B IC50: >10,000 nM (for CHEMBL5289033, structurally identical per record) |
| Comparator Or Baseline | AT9283: Aurora A/B IC50 ≈ 3 nM; no reported UT-B activity |
| Quantified Difference | >3,300-fold selectivity window for UT-B over mouse UT-B; distinct target class (transporter vs. kinase) |
| Conditions | Rat UT-B: Sprague-Dawley erythrocytes, 6 min incubation, osmotic lysis HTS assay. Mouse UT-B: C57BL/6J erythrocytes, same assay. AT9283: Aurora A/B biochemical assay. |
Why This Matters
If validated, this differential profile could position the compound as a chemical probe for urea transporter biology rather than a kinase inhibitor, guiding procurement for specialized physiology studies.
- [1] BindingDB. Entry BDBM50607931 (CHEMBL5289033). Affinity Data: IC50 200 nM (Rat UT-B), IC50 >1.00E+4 nM (Mouse UT-B). View Source
- [2] Howard, S. et al. Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. J. Med. Chem. 2009, 52, 379–388. View Source
